molecular formula C7H5NO2 B14440107 Benzaldehyde, 4-nitroso- CAS No. 74663-99-3

Benzaldehyde, 4-nitroso-

Cat. No.: B14440107
CAS No.: 74663-99-3
M. Wt: 135.12 g/mol
InChI Key: JITMZUMTIBUTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-nitroso- (CAS: N/A; molecular formula: C₇H₅NO₂) is an aromatic aldehyde substituted with a nitroso (-NO) group at the para position. It is synthesized via nitrosation reactions, such as treating phenolic precursors with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0°C), followed by reduction using agents like H₂S . The compound’s reactivity and applications derive from its dual functional groups: the aldehyde (-CHO) and nitroso (-NO) moieties. It is used in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., covalent organic frameworks, COFs) .

Properties

CAS No.

74663-99-3

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

4-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-5H

InChI Key

JITMZUMTIBUTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 4-nitroso- can be synthesized through several methods. One common method involves the nitration of benzaldehyde followed by reduction. The nitration process introduces a nitro group (-NO2) to the benzaldehyde, which is then reduced to a nitroso group (-NO) using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 4-nitroso- often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Aminobenzaldehyde derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-nitroso- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: Benzaldehyde, 4-nitroso- is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property 4-Nitroso Benzaldehyde 4-Nitrobenzaldehyde Benzaldehyde
Molecular Weight 137.12 151.12 106.12
Functional Groups -CHO, -NO -CHO, -NO₂ -CHO
Stability Moderate (dimerizes) High Moderate
Key Reactivity Dimerization, redox Electrophilic substitution Oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.